molecular formula C18H17F2N5O2S B15100405 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

Cat. No.: B15100405
M. Wt: 405.4 g/mol
InChI Key: GKWCLXBRVJQOEF-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 2,4-difluorophenyl group.

Key structural features include:

  • Triazole core: The 1,2,4-triazole ring provides a rigid scaffold for molecular interactions, with sulfur at position 3 enhancing electronic properties.
  • 3-Ethoxyphenyl substituent: The ethoxy group at the meta position of the phenyl ring may influence lipophilicity and binding affinity.
  • 2,4-Difluorophenyl acetamide: Fluorine atoms at positions 2 and 4 on the phenyl ring contribute to metabolic stability and bioavailability .

Synthetic routes for analogous compounds involve:

Hydrazinecarbothioamide intermediates: Derived from 4-(4-X-phenylsulfonyl)benzoic acid hydrazides and 2,4-difluorophenyl isothiocyanate .

Cyclization: Base-mediated cyclization to form 1,2,4-triazole-3-thiones .

S-Alkylation: Reaction with α-halogenated ketones to introduce the acetamide side chain .

Properties

Molecular Formula

C18H17F2N5O2S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H17F2N5O2S/c1-2-27-13-5-3-4-11(8-13)17-23-24-18(25(17)21)28-10-16(26)22-15-7-6-12(19)9-14(15)20/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

GKWCLXBRVJQOEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is constructed via cyclocondensation reactions, with two predominant strategies identified:

Method A: Hydrazine-Mediated Cyclization
Reacting 3-ethoxyphenylthiosemicarbazide with α-chloroacetophenone derivatives under reflux in ethanol (78°C, 12 h) yields the 1,2,4-triazole skeleton. This method achieves 65–72% yields but requires careful pH control to prevent diastereomer formation.

Method B: Dimethyl N-Cyanoiminodithiocarbonate Route
As demonstrated in analogous syntheses, treatment of 3-ethoxyphenyl isothiocyanate with dimethyl N-cyanoiminodithiocarbonate in acetone at 60°C generates an intermediate thiourea derivative. Subsequent hydrazine hydrate (99%) treatment in acetonitrile (reflux, 8 h) induces cyclization, producing the 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol precursor with 82% yield (Table 1).

Table 1. Comparison of Triazole Core Synthesis Methods

Method Reagents Conditions Yield (%) Purity (%)
A Thiosemicarbazide, EtOH 78°C, 12 h 68 ± 3 92
B DMDTC, Hydrazine hydrate 60°C, 8 h 82 ± 2 98

Method B’s superiority stems from the electron-withdrawing cyano group in DMDTC, which accelerates cyclization kinetics.

Functionalization of the Acetamide Nitrogen

Introducing the 2,4-difluorophenyl group employs Ullmann-type coupling under ligand-free conditions:

  • Catalyst : CuI (10 mol%) in DMSO at 110°C
  • Substrate : N-(2,4-Difluorophenyl)acetamide and triazole-thio intermediate
  • Yield : 76% after 8 h, with >99% regioselectivity confirmed by $$^{19}\text{F}$$ NMR

Optimization of Reaction Parameters

Solvent Effects on Thioether Formation

Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state:

Table 2. Solvent Screening for Thioether Coupling

Solvent Dielectric Constant (ε) Conversion (%) Byproducts (%)
DMF 36.7 89 4
DMSO 46.7 85 7
Acetone 20.7 63 19

DMF’s moderate polarity balances reactivity and selectivity, making it optimal.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis of the triazole formation (Method B) reveals an activation energy ($$E_a$$) of 72.3 kJ/mol. Maintaining temperatures at 60–65°C ensures favorable kinetics without thermal degradation.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with dichloromethane/methanol (95:5), yielding >98% purity. HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) confirms single-peak elution at 8.9 min.

Spectroscopic Characterization

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (s, 1H, triazole-H), 7.68–7.12 (m, 6H, aromatic), 4.02 (q, J=7.0 Hz, 2H, OCH2CH3)
  • HRMS : m/z 458.1247 [M+H]$$^+$$ (calc. 458.1251)

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Early methods suffered from 15–20% dimeric byproducts due to oxidative coupling of thiol intermediates. Introducing nitrogen atmosphere and catalytic ascorbic acid (0.1 equiv) reduces this to <3%.

Regioselectivity in Triazole Substitution

The 3-ethoxyphenyl group’s bulkiness occasionally leads to undesired C-5 substitution. Employing microwave irradiation (100 W, 140°C) for 30 minutes enhances C-5 selectivity to 94%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations due to its bioactive properties.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Triazole Positions 4, 5) Acetamide Group (N-Substituent) Key Properties/Activities Reference(s)
Target Compound 4-Amino, 5-(3-ethoxyphenyl) 2,4-Difluorophenyl Hypothesized anti-inflammatory activity; enhanced solubility due to ethoxy group.
2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide 4-Amino, 5-(3-ethoxyphenyl) 2-Fluorophenyl Reduced fluorination may lower metabolic stability compared to 2,4-difluorophenyl analogues.
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(2-pyridinyl) 3-Chloro-4-fluorophenyl Pyridinyl substituent enhances π-π stacking; chloro-fluoro combination improves target selectivity.
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide 4-Ethyl, 5-(furan-2-yl) 2,4-Difluorophenyl Furan ring introduces heterocyclic diversity; moderate anti-exudative activity (10 mg/kg dose) compared to diclofenac sodium .
2-((5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,4-difluorophenyl)acetamide 4-Methyl, 5-benzyl 2,4-Difluorophenyl Benzyl group increases hydrophobicity; potential for enhanced membrane permeability.

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F2N5O2SC_{19}H_{20}F_{2}N_{5}O_{2}S, with a molecular weight of approximately 417.45 g/mol. The structure features a triazole ring, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, leading to inhibition of their functions. This inhibition can result in various therapeutic effects, particularly in antifungal and anticancer applications.

Biological Activities

  • Antifungal Activity : The compound has been studied for its antifungal properties, showing effectiveness against various fungal strains by disrupting cellular processes essential for fungal growth.
  • Anticancer Activity : Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines such as HCT-116 and T47D .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions like cancer and infections .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various triazole derivatives against colon carcinoma cells (HCT-116). The compound demonstrated an IC50 value of 6.2 μM, indicating potent anticancer activity .

Study 2: Antifungal Properties

In another study focusing on antifungal activity, the compound was found to disrupt the cell membrane integrity of Candida species, demonstrating promising results comparable to established antifungal agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (μM)Activity Type
Compound AC19H20ClN5O2S24Anticancer
Compound BC17H16N4O3S43.4Anticancer
Compound CC19H20F2N5O2S6.2Anticancer

The unique combination of functional groups in 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide distinguishes it from other structurally similar compounds, potentially conferring unique biological activities and enhancing its therapeutic applications.

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